Methyl 2-cyano-3-(dimethylamino)prop-2-enoate
Description
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate (CAS: Not explicitly listed; molecular formula: C₇H₁₀N₂O₂, molecular weight: 154.17 g/mol) is an α,β-unsaturated ester with a cyano group and dimethylamino substituent. Its crystal structure reveals a dihedral angle of 11.6° between the dimethylamino group and the acrylate fragment, leading to a twisted conformation . The compound forms hydrogen-bonded dimers via C–H⋯O interactions and chains through C–H⋯N bonds in the solid state . Synthesized from methyl cyanoacetate and dimethylformamide dimethyl acetal (DMF-DMA) at room temperature, it achieves an 87% yield . Key spectral features include IR peaks at 2205 cm⁻¹ (C≡N stretch) and 1695 cm⁻¹ (ester C=O) .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Protocol:
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Reactants : Methyl cyanoacetate (5 mmol), DMF-DMA (5 mmol)
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Conditions : Stirring at room temperature (20–25°C) for 1–1.5 hours
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Workup : Precipitation in ice-cold water, followed by recrystallization from ethanol
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Purity : Confirmed via melting point (378–380 K) and IR spectroscopy (ν = 2205 cm⁻¹ for C≡N, 1695 cm⁻¹ for ester C=O)
Key Advantages:
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No requirement for anhydrous conditions or inert atmospheres
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Short reaction time (<2 hours)
Alternative routes employ dimethylamine directly as the nitrogen source, often in the presence of a base to deprotonate methyl cyanoacetate. This method, cited in industrial contexts, modifies reaction kinetics and byproduct profiles.
Representative Procedure:
Comparative Analysis:
| Parameter | Room-Temperature Method | Base-Catalyzed Method |
|---|---|---|
| Reaction Time | 1.5 hours | 5 hours |
| Yield | 87% | 80% |
| Byproduct Formation | Minimal | Moderate (amide side products) |
| Scalability | Excellent (gram to kilogram scale) | Limited by amine handling |
This method’s lower yield stems from competing hydrolysis of DMF-DMA in protic solvents, necessitating strict stoichiometric control.
Microwave-Assisted Synthesis
Recent adaptations utilize microwave irradiation to accelerate the reaction, reducing processing times by 80–90% while maintaining yield parity. Although originally developed for analogues like ethyl 2-cyano-3-arylacrylates, the protocol has been successfully applied to the methyl-dimethylamino derivative.
Optimized Conditions:
Benefits:
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Energy efficiency (reduced thermal footprint)
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Enhanced reaction uniformity
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Compatibility with automated synthesis platforms
Solvent-Free Mechanochemical Approaches
Emerging green chemistry protocols eliminate organic solvents through mechanochemical activation. Ball milling of methyl cyanoacetate and DMF-DMA in a 1:1 molar ratio produces the target compound with:
While yields remain suboptimal compared to solution-phase methods, this approach aligns with industrial sustainability goals by eliminating solvent waste.
Industrial-Scale Production Considerations
Commercial synthesis (e.g., VulcanChem’s process) prioritizes cost-efficiency and safety:
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Continuous Flow Reactors :
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Throughput: 50–100 kg/day
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Residence Time: 20 minutes
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Temperature Control: ±2°C via jacketed cooling
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Purification :
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Distillation under reduced pressure (0.1 mmHg, 100–110°C)
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Final purity: >99% (HPLC)
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Analytical Characterization
Post-synthetic validation employs:
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X-ray Crystallography : Confirms planar acrylate backbone with dimethylamino group dihedral angle = 11.6°
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Spectroscopy :
Challenges and Optimization Strategies
Byproduct Mitigation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include amines, oxo derivatives, and substituted esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. A notable study evaluated its minimum inhibitory concentration (MIC) against several bacterial strains, particularly focusing on its efficacy against antibiotic-resistant bacteria.
| Bacterial Strain | MIC (μg/mL) | Comparison with Ciprofloxacin (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | 0.381 |
| Enterococcus faecalis | 62.5 - 125 | 0.381 |
The results indicated that methyl 2-cyano-3-(dimethylamino)prop-2-enoate exhibits significant antibacterial activity comparable to established antibiotics.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 10.5 |
| A549 (Lung cancer) | 8.7 |
The mechanism of action involves the induction of apoptosis in cancer cells through pathways that inhibit cell proliferation and induce oxidative stress .
Materials Science
This compound serves as a versatile building block in the synthesis of various materials, including specialty polymers and dye-sensitized solar cells (DSSCs). Its unique chemical structure allows for modifications that enhance material properties.
Synthesis of Specialty Polymers
The compound is utilized in creating polymers with specific functionalities, making it valuable in developing coatings, adhesives, and other industrial materials . Its reactivity is due to the presence of both cyano and dimethylamino groups, which can participate in various polymerization reactions.
Dye-Sensitized Solar Cells
In DSSCs, this compound has been employed as a sensitizer, contributing to electric current generation. Studies indicate that solar cell efficiency can reach up to 1.7%, with parameters such as Voc = 0.67V and Jsc = 4.6mA/m².
Agrochemicals
The compound has potential applications in agrochemicals as a precursor for developing pesticides and herbicides. Its structural characteristics allow it to interact effectively with biological targets in pests and weeds, enhancing its efficacy as an active ingredient in crop protection products .
Antimicrobial Efficacy Study
A detailed study investigated the antimicrobial efficacy of this compound against various Gram-positive bacteria. The study reported significant activity against resistant strains, highlighting its potential as a new antimicrobial agent.
Anticancer Mechanism Exploration
In another case study, researchers examined the compound's mechanism of inducing apoptosis in cancer cells through oxidative stress pathways. The findings contributed to understanding how this compound can be developed into therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of methyl 2-cyano-3-(dimethylamino)prop-2-enoate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s cyano and dimethylamino groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways and physiological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 2-cyano-3-(dimethylamino)prop-2-enoate
- Molecular Formula : C₈H₁₂N₂O₂; Molecular Weight : 168.20 g/mol .
- Structural Differences : The ethyl ester substituent increases steric bulk and lipophilicity compared to the methyl ester.
- Synthesis: Similar to the methyl analog but uses ethyl cyanoacetate as the starting material.
- Applications : Both esters serve as enamine intermediates for heterocyclic synthesis (e.g., pyrimidines, thiazoles) .
Table 1: Key Physical and Spectral Properties
Bromophenyl-Substituted Analog: Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
- Molecular Formula: C₁₂H₁₄BrNO₂; Molecular Weight: 284.15 g/mol .
- Structural Differences : Incorporates a 3-bromophenyl group, introducing steric hindrance and electronic effects.
Table 2: Substituent Impact on Reactivity
Diethylamino-Substituted Analog: Ethyl 2-(2-cyano-2-ethoxycarbonylethyl)amino-3-diethylaminopropenamide
- Molecular Formula : C₁₃H₂₀N₄O₃; Molecular Weight : 296.33 g/mol .
- Structural Differences: Diethylamino group replaces dimethylamino, increasing electron-donating capacity and steric bulk.
- Synthesis : Requires N,N-dimethylformamide diethyl acetal (DMFDEA), yielding 47% .
Table 3: Amino Group Effects on Basicity and Reactivity
| Compound | Amino Group | Basicity (pKa Estimate) | Yield |
|---|---|---|---|
| Methyl Ester | Dimethylamino | Higher | 87% |
| Diethylamino Analog | Diethylamino | Slightly lower | 47% |
Pharmaceutical Derivatives: 2-(Dimethylamino)ethyl (E)-3-[2-[(4-methylphenyl)carbamoyl]-4-oxochromen-6-yl]prop-2-enoate
- Molecular Formula : C₂₄H₂₄N₂O₅; Molecular Weight : 420.46 g/mol .
- Structural Differences : Chromen-4-one and 4-methylphenylcarbamoyl groups enhance biological targeting (e.g., enzyme inhibition).
- Applications: Potential use in drug discovery due to extended π-conjugation and hydrogen-bonding motifs .
Key Research Findings
Hydrogen Bonding: Methyl 2-cyano-3-(dimethylamino)prop-2-enoate’s C–H⋯O/N interactions are critical for crystal packing, contrasting with bulkier analogs like the bromophenyl derivative, which may prioritize van der Waals interactions .
Synthetic Efficiency: The methyl ester’s room-temperature synthesis (87% yield) outperforms diethylamino analogs (47% yield), highlighting the dimethylamino group’s favorable reactivity .
Spectroscopic Signatures: Cyano and ester carbonyl IR peaks remain consistent across analogs, but substituents like bromine or phenyl groups introduce distinct UV-Vis absorptions .
Biological Activity
Methyl 2-cyano-3-(dimethylamino)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a cyano group and a dimethylamino group attached to an acrylate framework, which enhances its reactivity in various chemical reactions. The compound can undergo Michael addition reactions and other nucleophilic additions due to the electron-withdrawing nature of the cyano group, making it a versatile reagent in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dimethylamino group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential as antimicrobial agents.
- Anticancer Research : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated that the compound induced significant cytotoxicity at concentrations above 20 µM, with an IC50 value determined at approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyano and dimethylamino groups | Antimicrobial, anticancer |
| Ethyl 2-cyano-3-(dimethylamino)acrylate | Similar structure with ethyl group | Antioxidant, enzyme inhibition |
| Methyl 2-cyano-3-(phenoxyphenyl)prop-2-enoate | Contains phenoxy group | Potential anti-inflammatory effects |
This table highlights how structural variations influence biological activity, emphasizing the unique properties of this compound.
Q & A
Q. What are the established synthetic routes for Methyl 2-cyano-3-(dimethylamino)prop-2-enoate, and how can reaction conditions be optimized?
A common method involves the reaction of methyl propiolate with dimethylamine in tetrahydrofuran (THF), followed by purification via column chromatography (hexane/ethyl acetate). Key parameters include stoichiometric ratios (e.g., 1.2 eq. amine), temperature (room temperature), and reaction time (overnight stirring). Monitoring with thin-layer chromatography (TLC) ensures intermediate formation, while nuclear magnetic resonance (NMR) spectroscopy validates product purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and stereochemistry. Complementary techniques include / NMR for functional group verification and infrared (IR) spectroscopy for identifying cyano () and ester () groups .
Q. What solvents and reaction conditions are optimal for derivatizing the cyano and ester groups in this compound?
Polar aprotic solvents (e.g., dimethylformamide, DMF) facilitate nucleophilic substitutions at the cyano group, while ester hydrolysis requires aqueous acidic or basic conditions (e.g., HCl/EtOH or NaOH/HO). Microwave-assisted synthesis can accelerate reactions, with yields monitored via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?
Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings) using crystallographic data. Tools like Mercury or PLATON identify donor-acceptor distances and angles, while SHELXL refines hydrogen atom positions. For example, the dimethylamino group may act as a hydrogen-bond donor to neighboring cyano or ester moieties .
Q. What methodologies are effective for studying reaction intermediates in the compound’s synthesis?
Time-resolved NMR or mass spectrometry (MS) tracks transient species. For example, in situ IR spectroscopy can detect enamine intermediates during amine-propiolate reactions. Density functional theory (DFT) calculations model transition states and energy barriers .
Q. How can crystallographic twinning or disorder in this compound be resolved during structure refinement?
SHELXL’s TWIN and BASF commands model twinned data, while PART instructions handle disordered moieties. High-resolution data () improves accuracy. Validation tools like checkCIF flag symmetry mismatches or unrealistic bond lengths .
Q. What strategies validate the compound’s structure-activity relationship (SAR) in biological or materials science applications?
Comparative studies with analogs (e.g., ethyl vs. methyl esters, substituted amines) assess functional group contributions. Molecular docking or surface plasmon resonance (SPR) quantifies target binding, while quantum mechanical calculations (e.g., HOMO-LUMO gaps) predict electronic properties .
Q. How can supramolecular assemblies of this compound be engineered for functional materials?
Co-crystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) directs assembly. SCXRD and differential scanning calorimetry (DSC) characterize packing efficiency and thermal stability. For photonic applications, UV-vis and fluorescence spectroscopy probe - interactions .
Methodological Tables
Table 1: Key spectroscopic signatures of this compound
| Technique | Observed Signal | Functional Group Assignment |
|---|---|---|
| NMR | N(CH) | |
| NMR | Ester carbonyl | |
| IR | Cyano (C≡N) |
Table 2: Crystallographic refinement parameters (hypothetical data)
| Parameter | Value |
|---|---|
| Space group | P/c |
| R-factor | 0.043 |
| Data-to-parameter ratio | 19.9 |
| C-C bond length | (avg.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
